molecular formula C12H11FN2O2S B6625161 N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide

N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide

Cat. No.: B6625161
M. Wt: 266.29 g/mol
InChI Key: DBPFGUAXBBLQBQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanomethyl group, a fluoro substituent, a methyl group, and a prop-2-ynyl group attached to a benzenesulfonamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The cyanomethyl group can be introduced via a cyanomethylation reaction, which often involves the use of cyanomethyl halides and a suitable base. The fluoro and methyl substituents can be introduced through electrophilic aromatic substitution reactions, while the prop-2-ynyl group can be added via a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanomethyl-substituted benzenesulfonamides, such as N-(cyanomethyl)-2-chloro-3-methyl-N-prop-2-ynylbenzenesulfonamide and N-(cyanomethyl)-2-bromo-3-methyl-N-prop-2-ynylbenzenesulfonamide.

Uniqueness

N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-3-methyl-N-prop-2-ynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-3-8-15(9-7-14)18(16,17)11-6-4-5-10(2)12(11)13/h1,4-6H,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPFGUAXBBLQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N(CC#C)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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